Tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate
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Overview
Description
Tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate is a chemical compound with the molecular formula C10H14BrN3O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromopyrimidine ring, which is a key structural feature that contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate typically involves the reaction of 5-bromopyrimidine with tert-butyl carbamate and methyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Scientific Research Applications
Tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety is crucial for binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Tert-butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate: Contains an additional tert-butoxycarbonyl group.
Uniqueness
Tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate is unique due to its specific combination of a bromopyrimidine ring and a tert-butyl carbamate group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H14BrN3O2 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14(4)8-12-5-7(11)6-13-8/h5-6H,1-4H3 |
InChI Key |
BCGHTJMJULHFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C(C=N1)Br |
Origin of Product |
United States |
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